ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate is a complex organic compound with intriguing chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazolo[1,5-a]pyrimidine core, followed by functional group modifications to introduce the nitrophenyl and carbonyl moieties. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures.
Industrial Production Methods: While detailed industrial production methods for this specific compound might not be widely published, the general approach involves scaling up the laboratory synthesis with optimized reaction conditions to ensure purity and yield. Industrial production would focus on cost-efficiency, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the nitro group to an amine, changing the compound's reactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary, but Lewis acids or bases often facilitate these reactions.
Major Products Formed: The major products from these reactions will depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
In Chemistry: The compound is used as a building block in synthetic chemistry, enabling the creation of more complex molecules.
In Biology: Research explores its potential as a bioactive molecule, possibly impacting enzymatic activity or cellular processes.
In Medicine: Ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate is investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
In Industry: Its unique structure makes it valuable in developing new materials, including polymers and coatings.
Mechanism of Action
Effects: The compound's effects are mediated through its interaction with biological targets, possibly including enzymes, receptors, or nucleic acids.
Molecular Targets and Pathways: While specific targets might vary, the compound's structure suggests it could modulate specific signaling pathways or enzymatic reactions, influencing cellular function and behavior.
Comparison with Similar Compounds
Ethyl 4-({[5-methyl-7-(phenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate
Ethyl 4-({[5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate
These compounds share a similar core structure but differ in their substituents, impacting their physical and chemical properties.
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Properties
IUPAC Name |
ethyl 4-[[5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c1-3-33-21(30)14-7-9-16(10-8-14)26-20(29)18-13(2)25-22-23-12-24-27(22)19(18)15-5-4-6-17(11-15)28(31)32/h4-12,19H,3H2,1-2H3,(H,26,29)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEQEIFNCPCGOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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